molecular formula C16H12O3 B3425782 3'-Hydroxy-6-methylflavone CAS No. 468060-75-5

3'-Hydroxy-6-methylflavone

Cat. No.: B3425782
CAS No.: 468060-75-5
M. Wt: 252.26 g/mol
InChI Key: BNOQFZSTTRNHCN-UHFFFAOYSA-N
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Description

3’-Hydroxy-6-methylflavone: is a flavonoid compound belonging to the class of flavones. Flavonoids are a group of natural substances with variable phenolic structures and are known for their diverse pharmacological properties. 3’-Hydroxy-6-methylflavone has garnered attention due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-6-methylflavone typically involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization. This method is advantageous as it allows for the simultaneous epoxidation and cyclization in a single step . Another method involves the demethylation of 3-hydroxyflavones .

Industrial Production Methods: Industrial production of 3’-Hydroxy-6-methylflavone may employ eco-friendly techniques such as the grinding technique, which provides a green synthesis route. This method involves the use of urea-hydrogen peroxide complex and potassium hydroxide in ethanol under grinding conditions .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-6-methylflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Comparison:

Uniqueness of 3’-Hydroxy-6-methylflavone:

Properties

IUPAC Name

2-(3-hydroxyphenyl)-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOQFZSTTRNHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-Hydroxy-6-methylflavone
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